3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid
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Overview
Description
3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid is a complex organic compound that features a nitro group, a sulfophenyl group, and a triazene moiety attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the nitration of benzoic acid to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Next, the introduction of the triazene moiety can be accomplished through a diazotization reaction followed by coupling with a suitable sulfophenyl derivative. The reaction conditions for diazotization generally involve the use of sodium nitrite and hydrochloric acid at low temperatures, followed by the addition of the sulfophenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and sulfophenyl groups can direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (chlorine, bromine) or nitrating mixtures.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-nitro-5-[(2E)-3-(3-sulfophenyl)triaz-2-en-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the
Properties
IUPAC Name |
3-nitro-5-[2-(3-sulfophenyl)iminohydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7S/c18-13(19)8-4-10(6-11(5-8)17(20)21)15-16-14-9-2-1-3-12(7-9)25(22,23)24/h1-7H,(H,14,15)(H,18,19)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGONBIWYJBEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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